The Emergence and Ascendancy of 10-Phenyl-10H-phenothiazine: A Technical Guide for the Modern Researcher
The Emergence and Ascendancy of 10-Phenyl-10H-phenothiazine: A Technical Guide for the Modern Researcher
Abstract
This technical guide provides an in-depth exploration of 10-Phenyl-10H-phenothiazine, a molecule that has transitioned from a derivative of historical significance to a cornerstone in modern materials science and catalysis. We will traverse its discovery, rooted in the rich history of phenothiazine chemistry, and detail the evolution of its synthesis, from classical Ullmann condensations to the highly efficient Buchwald-Hartwig aminations. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its structural, photophysical, and electrochemical properties, underpinned by detailed experimental protocols and comparative data. Furthermore, we will elucidate the mechanisms that render this compound a powerhouse in applications ranging from organic electronics to photoredox catalysis, providing a forward-looking perspective on its future potential.
A Legacy Reimagined: From Aniline Dyes to a Privileged Scaffold
The story of 10-Phenyl-10H-phenothiazine is intrinsically linked to its parent scaffold, phenothiazine. The journey began in the late 19th century within the burgeoning German dye industry. In 1883, August Bernthsen first synthesized the phenothiazine nucleus, a tricyclic heterocyclic compound.[1] For decades, phenothiazine and its derivatives were primarily of interest for their properties as dyes and later as antiseptics and insecticides.[2]
The mid-20th century marked a paradigm shift. The introduction of a phenyl group at the nitrogen atom (N-10) of the phenothiazine core gave rise to 10-Phenyl-10H-phenothiazine, a modification that profoundly alters the electronic and photophysical characteristics of the scaffold.[1] This N-aryl substitution enhances the electron-donating nature of the molecule and, crucially, maintains the non-planar, butterfly-like conformation of the phenothiazine core. This structural feature is advantageous in preventing undesirable molecular aggregation, a critical aspect in the design of organic electronic materials.[1] Initially explored for potential pharmaceutical applications, the unique properties of 10-Phenyl-10H-phenothiazine have propelled it to the forefront of research in photocatalysis and advanced optoelectronic devices.[1] Phenothiazine derivatives are now recognized as "privileged structures" in medicinal chemistry, capable of interacting with multiple biological targets to exert a wide range of pharmacological activities, including anticancer, antifungal, and antioxidant effects.[3][4][5]
The Synthetic Toolkit: Crafting the 10-Phenyl-10H-phenothiazine Core
The synthesis of 10-Phenyl-10H-phenothiazine has evolved significantly, with modern methods offering high yields and broad functional group tolerance. The two primary and most effective strategies involve transition-metal-catalyzed cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination.
The Classical Approach: Ullmann Condensation
The Ullmann condensation is a foundational method for the N-arylation of phenothiazine. This copper-catalyzed reaction typically involves the coupling of phenothiazine with an aryl halide, such as bromobenzene or iodobenzene, at elevated temperatures.[6]
Ullmann Condensation for 10-Phenyl-10H-phenothiazine Synthesis.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenothiazine (1.0 equiv), bromobenzene (1.2 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to phenothiazine.
-
Reaction Execution: Heat the reaction mixture to 150-160 °C and stir vigorously for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient).
The Modern Powerhouse: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become the gold standard for C-N bond formation due to its milder reaction conditions, higher yields, and broader substrate scope compared to the Ullmann condensation.[7][8] This palladium-catalyzed cross-coupling reaction offers a more efficient and versatile route to 10-Phenyl-10H-phenothiazine and its derivatives.[9][10]
Buchwald-Hartwig Amination for 10-Phenyl-10H-phenothiazine Synthesis.
Experimental Protocol: Buchwald-Hartwig Amination [9]
-
Reaction Setup: In a nitrogen-filled glovebox or under an inert atmosphere, charge a flame-dried Schlenk tube with phenothiazine (1.0 equiv), iodobenzene (1.1 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand such as XPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube to achieve a concentration of 0.2 M with respect to phenothiazine.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Extraction and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to afford 10-phenylphenothiazine as a white solid.[9]
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper-based (e.g., CuI) | Palladium-based (e.g., Pd₂(dba)₃) |
| Ligand | Often not required | Phosphine-based (e.g., XPhos) |
| Base | Weaker inorganic (e.g., K₂CO₃) | Stronger organic (e.g., NaOtBu) |
| Temperature | High (150-210 °C) | Moderate (80-120 °C) |
| Yields | Moderate to good | Good to excellent |
| Substrate Scope | More limited | Broad |
Physicochemical Properties: A Spectroscopic and Electrochemical Profile
The unique properties of 10-Phenyl-10H-phenothiazine arise from its distinct electronic structure and conformation.
Structural and Spectroscopic Characterization
The central thiazine ring of the phenothiazine core adopts a non-planar, folded "butterfly" conformation.[1] This is a key structural feature that inhibits intermolecular π-π stacking.
| Technique | Observed Characteristics | Reference |
| ¹H NMR (300 MHz, acetone-d6) | δ 7.70 (t, J = 7.5 Hz, 2H), 7.57 (t, J = 7.2 Hz, 1H), 7.44 (d, J = 7.8 Hz, 2H), 7.06 (d, J = 7.5 Hz, 2H), 6.92 (t, J = 7.2 Hz, 2H), 6.89 (t, J = 7.2 Hz, 2H), 6.23 (d, J = 8.1 Hz, 2H) | [9] |
| ¹³C NMR (100 MHz, acetone-d6) | δ 144.98, 141.82, 131.64, 131.37, 129.07, 127.31, 123.37, 120.90, 116.96 | [9] |
| UV-Vis Absorption (in hexane) | λmax at 314 nm | [11] |
| High-Resolution Mass Spec (ESI-HRMS) | m/z calculated for C₁₈H₁₄NS ([M+H]⁺): 276.0841, found: 276.0842 | [9] |
Electrochemical and Photophysical Properties
10-Phenyl-10H-phenothiazine is an excellent electron donor, a property that is central to its applications. Upon one-electron oxidation, it forms a stable radical cation (PTZ⁺•) that is intensely colored.[11]
| Property | Value | Reference |
| First Oxidation Potential (E½) | +0.77 V vs SCE | [12] |
| Excited State Reduction Potential (E*red) | -2.6 V vs SCE | [12] |
| Fluorescence Quantum Yield (Φf) | 0.01-0.02 | [13] |
| Fluorescence Lifetime (τf) | ~2.0 ns | [13] |
Applications at the Forefront of Technology
The unique electronic properties and structural features of 10-Phenyl-10H-phenothiazine have led to its widespread application in several high-technology fields.
Organic Electronics: A Superior Hole-Transporting Material
In the realm of organic electronics, 10-Phenyl-10H-phenothiazine and its derivatives are extensively used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[14][15]
Mechanism of Action in Perovskite Solar Cells:
-
Hole Extraction: When the perovskite layer absorbs light and generates excitons (electron-hole pairs), the HOMO (Highest Occupied Molecular Orbital) energy level of the phenothiazine-based HTM is well-aligned with the valence band of the perovskite, facilitating efficient extraction of holes from the perovskite layer.[16][17][18]
-
Hole Transport: The extracted holes are then transported through the HTM layer to the anode. The butterfly-like structure of the phenothiazine core helps to prevent aggregation, which can impede charge transport.[16]
-
Electron Blocking: The LUMO (Lowest Unoccupied Molecular Orbital) of the HTM is significantly higher than that of the perovskite, creating an energetic barrier that prevents electrons from leaking to the anode, thus reducing recombination losses.[18]
Role of 10-Phenyl-10H-phenothiazine as a Hole Transport Layer in a Perovskite Solar Cell.
Photoredox Catalysis: A Powerful Electron Donor
10-Phenyl-10H-phenothiazine has emerged as a potent organic photoredox catalyst, capable of driving a variety of chemical transformations upon irradiation with visible light.[19] Its high excited-state reduction potential allows it to reduce substrates that are challenging for many other photocatalysts.[12]
Proposed Photocatalytic Mechanism (Reductive Quenching Cycle):
-
Excitation: Upon absorption of light, the 10-Phenyl-10H-phenothiazine (PTZ) catalyst is promoted to its excited state (PTZ*).
-
Single Electron Transfer (SET): The excited catalyst (PTZ*) donates an electron to a substrate molecule, forming the catalyst's radical cation (PTZ⁺•) and the substrate's radical anion.
-
Substrate Transformation: The substrate radical anion undergoes further chemical reactions to form the desired product.
-
Catalyst Regeneration: The catalyst radical cation (PTZ⁺•) is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle.
Generalized Photocatalytic Cycle of 10-Phenyl-10H-phenothiazine.
Future Outlook and Conclusion
References
-
Speck, F., Rombach, D., & Wagenknecht, H.-A. (2019). N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journal of Organic Chemistry, 15, 145–154. [Link]
-
Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N‐Phenylphenothiazines as Organophotoredox C. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
-
Ferreira, R. J., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Pharmaceuticals, 15(1), 76. [Link]
-
Thokala, S., & Singh, S. P. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega, 5(11), 5608–5619. [Link]
-
Al-Ashouri, A., et al. (2021). Spiro‐Phenothiazine Hole‐Transporting Materials: Unlocking Stability and Scalability in Perovskite Solar Cells. Advanced Energy Materials, 11(22), 2100777. [Link]
-
Desoky, M. M. H., et al. (2021). Exploring Structure-Property Relationships of Phenothiazine-based Hole As Materials for Optoelctronics and large band perovskite solar cells. ChemRxiv. [Link]
-
Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565. [Link]
-
Kas-sem, T. G., et al. (2019). Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. ACS Applied Materials & Interfaces, 11(17), 15658–15667. [Link]
-
Thokala, S., & Singh, S. P. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega, 5(11), 5608–5619. [Link]
-
de la Fuente, J. R., et al. (2001). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. Photochemistry and Photobiology, 73(5), 453–460. [Link]
-
Rawashdeh, A.-M. M., et al. (2003). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. Journal of The Electrochemical Society, 150(11), E527. [Link]
-
Phenothiazine functional materials for organic optoelectronic applications. (2021). Physical Chemistry Chemical Physics. [Link]
-
Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]
-
Malmakova, A. E., et al. (2021). Electrochemical and Photochemical Functionalization of Phenothiazines towards the Synthesis of N‐Aryl Phenothiazines: Recent Updates and Prospects. Chemistry – An Asian Journal, 16(21), 3291–3306. [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2017). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]
-
Maleckis, A., et al. (2018). Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions. Journal of the American Chemical Society, 140(14), 4937–4944. [Link]
-
Tian, S., et al. (2019). Utilizing d–pπ Bonds for Ultralong Organic Phosphorescence. Advanced Materials, 31(20), 1900598. [Link]
-
Structure-induced optoelectronic properties of phenothiazine-based materials. (2020). Journal of Materials Chemistry C, 8(44), 15486–15506. [Link]
-
Lamprianidis, P. (2020). Photoredox catalysis with 10-phenyl-10H- phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst [Master's Thesis, KTH Royal Institute of Technology]. DiVA portal. [Link]
-
Pulse radiolysis and cyclic voltammetry studies of redox properties of phenothiazine radicals. (2008). Journal of Physical Organic Chemistry, 21(12), 1084–1090. [Link]
-
Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclic voltammograms [(a) reduction and (b) oxidation potentials] of... (n.d.). ResearchGate. Retrieved from [Link]
-
Săcară, A.-M., et al. (2017). Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid. Studia Universitatis Babes-Bolyai Chemia, 62(1), 121–132. [Link]
-
Franz, A. W., Rominger, F., & Müller, T. J. J. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry, 73(8), 3004–3015. [Link]
-
PubChem. (n.d.). 10-Phenylphenothiazine. Retrieved from [Link]
-
Mehmood, T., Patel, B. C., & Reddy, J. P. (2022). Phenazine and 10H-phenothiazine cocrystal stabilized by N-H···N and C-H···S hydrogen bonds. European Journal of Chemistry, 13(2), 230–233. [Link]
-
Wawrzyniak, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7545. [Link]
-
Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. (2021). Advanced Synthesis & Catalysis, 363(15), 3706–3731. [Link]
-
Photophysical properties including fluorescence quantum yields (φ F ),... (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (2021). Molecules, 26(16), 4987. [Link]
-
Transition-Metal-Free Synthesis of N-Arylphenothiazines through an N- and S-Arylation Sequence. (2021). Organic Letters, 23(6), 2216–2220. [Link]
-
The Chemistry of Phenothiazine. (1954). Chemical Reviews, 54(5), 1011–1033. [Link]
-
Welsh, E. N., Robertson, K. N., & Speed, A. W. H. (2022). Gram-Scale Synthesis of the N-Phenyl Phenothiazine Photocatalyst by Benzyne Addition. Canadian Journal of Chemistry, 100(11), 809–813. [Link]
-
Gram-scale synthesis of the N-phenyl phenothiazine photocatalyst by benzyne addition. (2022). Canadian Journal of Chemistry, 100(11), 809–813. [Link]
Sources
- 1. 10-Phenyl-10h-phenothiazine | 7152-42-3 | Benchchem [benchchem.com]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iosrphr.org [iosrphr.org]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 10-Phenyl-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buy 10-Phenyl-10h-phenothiazine | 7152-42-3 [smolecule.com]
- 15. benchchem.com [benchchem.com]
- 16. Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. d-nb.info [d-nb.info]

